An In-depth Technical Guide to the Synthesis and Purification of Cupriethylenediamine
An In-depth Technical Guide to the Synthesis and Purification of Cupriethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of cupriethylenediamine, a key reagent in cellulose chemistry and various industrial processes. This document details established experimental protocols, presents quantitative data for comparison, and outlines methods for purity assessment, tailored for professionals in research, and drug development.
Introduction to Cupriethylenediamine
Cupriethylenediamine, often abbreviated as CED, is a coordination complex of copper(II) with ethylenediamine. The most common form in solution is bis(ethylenediamine)copper(II) hydroxide, with the chemical formula --INVALID-LINK--₂. It is a deep blue solution with a characteristic amine-like odor. The primary application of cupriethylenediamine is as a solvent for cellulose, enabling the determination of its molar mass through viscometry. This property is crucial in the pulp and paper industry and for the characterization of cellulosic materials in various research and development settings, including drug delivery systems.
Synthesis of Cupriethylenediamine
The synthesis of cupriethylenediamine can be achieved through several routes, primarily involving the reaction of a copper(II) salt with ethylenediamine. The two most common starting materials are copper(II) sulfate and copper(II) hydroxide.
Synthesis from Copper(II) Sulfate
This method involves the precipitation of copper(II) hydroxide from copper(II) sulfate, followed by the dissolution of the hydroxide in an excess of ethylenediamine. A detailed protocol is provided in Chinese patent CN102279142A.[1]
Experimental Protocol:
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Preparation of Copper(II) Hydroxide Precursor:
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Dissolve 230-250 g of analytical grade copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 2000 mL of hot deionized water in a beaker and bring the solution to a boil with continuous stirring.
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Slowly add 106-115 mL of concentrated ammonia solution (25-28%) at a controlled rate of approximately 10 mL/min.
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Allow the resulting precipitate of copper hydroxide to settle.
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Washing of the Copper(II) Hydroxide Precipitate:
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Wash the precipitate by decantation four times with hot deionized water and then twice with cold deionized water, using approximately 1000 mL of water for each wash.
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Add an ice-water mixture to the precipitate to bring the total volume to 1500 mL and cool the suspension to below 10 °C.
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Slowly add 800 mL of a cold 20% sodium hydroxide solution at a rate of about 40 mL/min while stirring.
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Wash the resulting copper(II) hydroxide precipitate with deionized water until the washings are neutral, as indicated by a phenolphthalein test.
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Formation of Cupriethylenediamine:
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To the washed, paste-like copper(II) hydroxide precipitate, add ice water to a final volume of 500 mL and cool the mixture to below 10 °C.
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Slowly add 148-160 mL of 70% ethylenediamine solution at a controlled rate of 40 mL/min with stirring.
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Transfer the resulting deep blue solution to a brown, stoppered bottle and let it stand for 16-24 hours.
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Filter the solution to remove any remaining solid impurities.
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Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Copper(II) Sulfate Pentahydrate | CN102279142A[1] |
| Yield | > 80% | CN102279142A[1] |
| Preparation Time | 2 people, 2 working days for 24 L | CN102279142A[1] |
| Success Rate | 100% | CN102279142A[1] |
Synthesis from Copper(II) Hydroxide
A more direct method involves the reaction of pre-prepared copper(II) hydroxide with ethylenediamine. This approach is detailed in Chinese patent CN102967532A.[2]
Experimental Protocol:
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Preparation of Copper(II) Hydroxide Slurry:
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Weigh 98 g (1 mole) of copper(II) hydroxide (often referred to by its trade name Kocide) into a 2000 mL beaker.
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Add 2000 g of distilled water and allow the copper(II) hydroxide to settle.
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Wash the precipitate by decantation four times.
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Formation of Cupriethylenediamine:
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After the final wash, retain the paste-like precipitate and cool it to below 10 °C in an ice bath.
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Under vigorous stirring, add 120 g of 99% ethylenediamine (density 0.898 g/cm³, molar ratio of ethylenediamine to copper(II) hydroxide is 2:1).
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Dilute the resulting mixture with distilled water to a final volume that is six times the volume of the added ethylenediamine solution.
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Store the solution in a brown, stoppered bottle for 2 days.
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Filter the solution using siphonage or a filter to obtain the final product.
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Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Copper(II) Hydroxide | CN102967532A[2] |
| Molar Ratio (en:Cu(OH)₂) | 2:1 | CN102967532A[2] |
| Purity of Ethylenediamine | 99% | CN102967532A[2] |
Logical Relationship of Synthesis Steps
Caption: Comparative workflows for cupriethylenediamine synthesis.
Purification of Cupriethylenediamine
Purification of the synthesized cupriethylenediamine is crucial to remove unreacted starting materials, by-products, and other impurities that may interfere with its intended application, particularly in viscosity measurements. Recrystallization is a common and effective method for purifying solid coordination complexes.
Recrystallization
General Experimental Protocol for Recrystallization:
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Solvent Selection: The ideal solvent or solvent mixture is one in which the cupriethylenediamine complex has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of ethanol and water is a good starting point.
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Dissolution: Dissolve the crude cupriethylenediamine product in a minimum amount of the hot solvent (e.g., a hot ethanol-water mixture) to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals, for instance, by drawing air through the filter funnel, followed by drying in a desiccator.
Recrystallization Workflow
